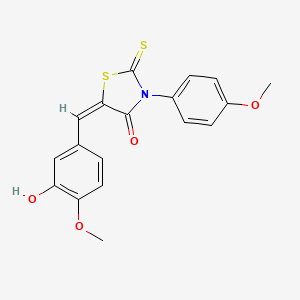
N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Übersicht
Beschreibung
N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BMBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMBP belongs to the class of piperazine derivatives and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to the anxiolytic and antidepressant-like effects observed in animal models. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This could explain its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GABA in the brain, leading to anxiolytic and antidepressant-like effects. It has also been shown to inhibit the activity of topoisomerase II, leading to the inhibition of cancer cell growth. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its high potency and selectivity for GABA-A receptors and topoisomerase II inhibition. It also has low toxicity and is relatively easy to synthesize. However, the limitations of using this compound include its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of new drugs. Another direction is to study its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders. Additionally, more research is needed to fully understand its anticancer properties and its potential as a cancer treatment. Overall, this compound shows great promise as a chemical compound with potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in rats. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(Z)-1-(5-bromo-2-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-24-18-8-7-16(20)13-15(18)14-21-23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13-14H,9-12H2,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWSJLQSRIXJN-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3896439.png)
![{[5-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896448.png)
![methyl 2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3896453.png)

![4-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896467.png)
![N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3896469.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3896485.png)
![N-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]acetamide](/img/structure/B3896493.png)
![2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B3896497.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3896505.png)



